molecular formula C7H10N2O2S B6229611 2-(pyridin-4-yl)ethane-1-sulfonamide CAS No. 1178052-43-1

2-(pyridin-4-yl)ethane-1-sulfonamide

Cat. No.: B6229611
CAS No.: 1178052-43-1
M. Wt: 186.23 g/mol
InChI Key: LLHXCEBLNHEFEU-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is characterized by the presence of a pyridine ring attached to an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)ethane-1-sulfonamide typically involves the reaction of 4-pyridineethanol with sulfonamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(pyridin-4-yl)ethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)ethane-1-sulfonamide
  • 2-(pyridin-2-yl)ethane-1-sulfonamide
  • 4-(pyridin-4-yl)butane-1-sulfonamide

Uniqueness

2-(pyridin-4-yl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the ethane sulfonamide group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pyridin-4-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHXCEBLNHEFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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